molecular formula C7H9N3O3 B13065152 2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13065152
M. Wt: 183.16 g/mol
InChI Key: FKDQBJOKCMXDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by subsequent functionalization to introduce the aminoethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring structure .

Scientific Research Applications

2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c1-3(8)5-9-2-4(7(12)13)6(11)10-5/h2-3H,8H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

FKDQBJOKCMXDED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=O)N1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.